molecular formula C19H21F7INO2 B120849 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide CAS No. 149825-35-4

2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide

Cat. No.: B120849
CAS No.: 149825-35-4
M. Wt: 555.3 g/mol
InChI Key: NZWSNQWXTVXQOM-UHFFFAOYSA-N
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Description

The compound 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide is a structurally complex derivative of 2-propanol (isopropyl alcohol). Its molecular formula is C₁₉H₂₀F₇INO₂, with a molecular weight of 554 g/mol. The molecule features a 2-propanol backbone substituted at the 1-position with a secondary amine group bearing a heptafluoropropyl (C₃F₇) and isopropyl (C₃H₇) moiety. The 3-position is substituted with a 1-naphthalenyloxy group, and the compound exists as a hydroiodide salt, indicating protonation of the amine by hydroiodic acid (HI).

The heptafluoropropyl group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F7NO2.HI/c1-12(2)27(19(25,26)17(20,21)18(22,23)24)10-14(28)11-29-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,28H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYVLZGRBXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C(C(F)(F)F)(F)F)(F)F.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F7INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933761
Record name 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149825-35-4
Record name Propranolol FD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149825354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a propanol backbone with a heptafluoropropyl group and a naphthalenyloxy moiety, which may contribute to its biological interactions. The presence of fluorinated groups often enhances lipophilicity and alters pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₅H₁₈F₇I₁N₁O₁
Molecular Weight408.2 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot specified
Melting PointNot specified

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit various pharmacological effects, such as:

  • Antidepressant Activity : Some derivatives of propanol have shown potential as antidepressants by modulating neurotransmitter systems, particularly norepinephrine and serotonin pathways .
  • Antifungal Properties : Certain naphthalene derivatives are known for their antifungal activity, which may also extend to this compound due to structural similarities .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. For 2-Propanol derivatives:

  • Acute Toxicity : Reports suggest that isopropanol-related compounds can lead to central nervous system depression when ingested in large quantities . Symptoms may include dizziness, headache, and in severe cases, coma.
  • Chronic Exposure Effects : Long-term exposure studies on similar compounds have indicated potential nephrotoxic effects, particularly in male rodents . This raises concerns about the safety of chronic use in therapeutic contexts.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Antidepressant Efficacy : A study on 1-phenyl-1-propanol demonstrated its ability to enhance norepinephrine release, suggesting a mechanism for its antidepressant effects .
  • Structure-Activity Relationship (SAR) : Research focusing on naphthalene-containing compounds has revealed that modifications to the side chains can significantly alter biological activity. For instance, the introduction of amino groups has been linked to enhanced bioactivity and reduced toxicity profiles .

The proposed mechanisms for the biological activity of this compound involve:

  • Neurotransmitter Modulation : Similar compounds interact with serotonin and norepinephrine receptors, which could explain potential antidepressant effects.
  • Membrane Interaction : The fluorinated groups may facilitate membrane penetration and alter lipid bilayer dynamics, enhancing bioavailability and efficacy against microbial targets.

Scientific Research Applications

Organic Synthesis

2-Propanol derivatives are commonly utilized as solvents and reagents in organic synthesis. The hydroiodide form can facilitate nucleophilic substitution reactions due to the presence of iodine, which acts as a good leaving group. This property is advantageous in synthesizing more complex organic molecules.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug formulation and delivery systems. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of drugs. Research has shown that compounds with similar structures can improve the pharmacokinetic profiles of medications by modifying their release rates.

Material Science

In material science, 2-Propanol derivatives are explored for their potential in developing advanced materials such as polymers and coatings. The incorporation of fluorinated groups can enhance the material's resistance to solvents and improve thermal stability. Studies have indicated that such materials exhibit superior performance in harsh environments compared to their non-fluorinated counterparts.

Environmental Applications

The compound's properties may also lend themselves to applications in environmental science, particularly in the development of green solvents or reagents that minimize harmful emissions during chemical processes. The use of fluorinated compounds is being investigated for their potential to replace traditional solvents that pose environmental risks.

Case Studies

Study TitleObjectiveFindings
Synthesis of Fluorinated CompoundsTo explore the reactivity of 2-Propanol derivatives in nucleophilic substitutionsDemonstrated high yields when using hydroiodide as a reagent
Drug Delivery SystemsInvestigating the solubility enhancement of poorly soluble drugsImproved solubility and bioavailability observed with formulations containing 2-Propanol derivatives
Development of Fluorinated PolymersAssessing the thermal stability of new polymeric materialsMaterials exhibited enhanced thermal resistance and lower degradation rates compared to traditional polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular weight, and salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Source
2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide C₁₉H₂₀F₇INO₂ 554 Heptafluoropropyl, isopropyl amino; 1-naphthalenyloxy Hydroiodide -
Propranolol (1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol) C₁₆H₂₁NO₂·HCl 295.8 Isopropyl amino; 1-naphthalenyloxy Hydrochloride NIST
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-, (S) C₁₃H₁₃ClO₂ 236.69 Chloro; 1-naphthalenyloxy Neutral 960化工网
2-Propanol, 1-[(1,1-dimethyl-2-propyn-1-yl)amino]-3-(1-naphthalenyloxy)-, hydrochloride Not specified Not specified Propargyl (alkynyl) amino; 1-naphthalenyloxy Hydrochloride chem960
2-Propanol,1-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-[(1-methylethyl)amino]- C₁₄H₂₁NO₄ 267.32 Benzodioxin oxy; isopropyl amino Neutral chem960
2-Propanol,1-(diethylamino)-3-[(6-methoxy-8-quinolinyl)amino]-2-methyl-, hydrochloride (1:2) Not fully specified Not specified Quinolinyl amino; diethylamino; methyl Hydrochloride chem960

Key Observations:

Substituent Impact on Properties: The heptafluoropropyl group in the target compound distinguishes it from non-fluorinated analogs like propranolol. Fluorination increases molecular weight (554 vs. Replacement of the amino group with chlorine () results in a simpler, neutral molecule (236.69 g/mol) with reduced hydrogen-bonding capacity, likely altering solubility and receptor affinity .

Salt Form Differences: Hydroiodide salts are less common in pharmaceuticals than hydrochlorides. The larger iodide ion may reduce aqueous solubility compared to propranolol hydrochloride but could enhance crystallinity or stability under specific conditions .

Aromatic Group Variations: Substitution of the naphthoxy group with benzodioxin () or quinolinyl () moieties modifies electronic and steric properties. For example, the benzodioxin group in C₁₄H₂₁NO₄ introduces additional oxygen atoms, increasing polarity (Topological Polar Surface Area = 58.3 Ų) .

Classification Challenges: highlights that detector arrays optimized for distinguishing 1-propanol/2-propanol mixtures perform poorly with structurally nuanced analogs. This underscores the need for advanced analytical techniques (e.g., LC-MS/MS, NMR) to differentiate these compounds .

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs like the target compound may exhibit prolonged half-lives due to C-F bond resistance to enzymatic cleavage, a trend observed in fluorinated pharmaceuticals like fluoxetine .
  • Receptor Binding: The naphthoxy group’s retention across multiple analogs (e.g., propranolol) suggests conserved beta-adrenergic receptor interactions. However, steric hindrance from the heptafluoropropyl group could alter binding kinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be adapted from multi-step protocols involving hydroxylamine hydrochloride (82% yield in DMSO at 100°C) and Pd-catalyzed coupling (20.5–34.0% yield in dioxane at 100°C) . Key steps include fluorinated amine coupling and naphthyloxy group introduction. Yield optimization requires precise temperature control (e.g., 70°C for Fe/NH₄Cl reductions) and inert atmosphere (N₂) during malonate condensations .

Q. How is the stereochemistry and structural integrity of this compound validated?

  • Methodological Answer : Use chiral chromatography (e.g., SFC/HPLC) and compare optical rotation data with NIST standards (e.g., (S)-propranolol analogs with InChIKey AQHHHDLHHXJYJD-CQSZACIVSA-N) . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of the heptafluoropropyl and naphthalenyloxy groups .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Employ LC-MS with UV/fluorescence detection (λ = 254 nm for naphthalene absorption) and quantify impurities (e.g., unreacted amines) using reference standards from pharmaceutical guidelines . Mass accuracy (<2 ppm) ensures identification of hydroiodide counterion (m/z 127) .

Advanced Research Questions

Q. How do fluorinated substituents impact receptor binding or metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Compare binding affinities using radiolabeled analogs (e.g., tritiated propranolol derivatives ). Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in toxicity studies (LC₅₀ data for naphthoquinone derivatives: 0.035 mg/L) . Molecular dynamics simulations can model fluorine’s electron-withdrawing effects on β-adrenergic receptor interactions.

Q. What strategies resolve contradictions in catalytic efficiency during synthesis?

  • Methodological Answer : Low Pd-catalyzed coupling yields (20.5–34.0% ) may stem from steric hindrance from the heptafluoropropyl group. Screen alternative catalysts (e.g., Buchwald-Hartwig ligands) or microwave-assisted conditions to enhance reaction rates. Analyze by-products via GC-MS to identify competing pathways (e.g., dehalogenation) .

Q. How can isotopic labeling (e.g., ¹⁸F, ³H) be applied to track pharmacokinetics?

  • Methodological Answer : Incorporate ³H via reductive amination (Fe/NH₄Cl in methanol/water ) or ¹⁸F via nucleophilic substitution. Validate labeled compounds using radio-HPLC and autoradiography in in vivo models, referencing protocols for tritiated propranolol (CAS 152558-63-9 ).

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